ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate

Medicinal Chemistry Drug Discovery Lead Optimization

Ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate (CAS 950276-27-4) is a synthetic small molecule belonging to the quinoline-2-carboxylate class. Its structure features a 6-chloro-substituted quinoline core, an ethyl ester at the 2-position, and a 4-[(4-methoxyphenyl)carbamoyl]methoxy side chain, giving it a molecular formula of C₂₁H₁₉ClN₂O₅ and a molecular weight of 414.8 g/mol.

Molecular Formula C21H19ClN2O5
Molecular Weight 414.8 g/mol
CAS No. 950276-27-4
Cat. No. B6515514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
CAS950276-27-4
Molecular FormulaC21H19ClN2O5
Molecular Weight414.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=C(C=C3)OC
InChIInChI=1S/C21H19ClN2O5/c1-3-28-21(26)18-11-19(16-10-13(22)4-9-17(16)24-18)29-12-20(25)23-14-5-7-15(27-2)8-6-14/h4-11H,3,12H2,1-2H3,(H,23,25)
InChIKeyAPHAIESLCMMVIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate (CAS 950276-27-4): A Structurally Defined Quinoline-2-carboxylate Building Block for Medicinal Chemistry


Ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate (CAS 950276-27-4) is a synthetic small molecule belonging to the quinoline-2-carboxylate class. Its structure features a 6-chloro-substituted quinoline core, an ethyl ester at the 2-position, and a 4-[(4-methoxyphenyl)carbamoyl]methoxy side chain, giving it a molecular formula of C₂₁H₁₉ClN₂O₅ and a molecular weight of 414.8 g/mol [1]. The compound is primarily utilized as a research chemical and a versatile intermediate in medicinal chemistry for the synthesis of more complex, biologically active quinoline derivatives .

Why Ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate Cannot Be Replaced by a Simple Analog


Within the quinoline-2-carboxylate series, even minor variations in substitution patterns can drastically alter pharmacological profiles. Closely related analogs, such as those with 4-chlorophenyl or 4-ethoxyphenyl groups, exhibit distinct physicochemical properties and biological activities. For instance, the 4-ethoxyphenyl analog has demonstrated moderate anticancer activity with IC₅₀ values between 12-45 µM [1], while data on other analogs suggests different potencies and selectivities [2]. Generic substitution without considering these specific structural features risks selecting a compound with demonstrably different, and potentially inferior, performance for a given research application.

Quantitative Differentiation Guide for Ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate (CAS 950276-27-4)


Molecular Weight Advantage of the 4-Methoxy Analog for Lead Optimization

The target compound's 4-methoxyphenyl group offers a key advantage in lead optimization due to a lower molecular weight (414.8 g/mol) compared to the closely related 4-ethoxyphenyl analog (428.9 g/mol). This 14.1 Da difference is significant in drug design, where lower molecular weight is generally favored for better pharmacokinetic properties such as absorption and distribution [1].

Medicinal Chemistry Drug Discovery Lead Optimization

Enhanced Lipophilicity of the 4-Ethoxyphenyl Analog: A Comparator-Based Analysis

A significant differentiator for the target compound is its predicted lipophilicity. The 4-methoxyphenyl analog has a lower predicted XLogP value (approximately 3.5) compared to the 4-ethoxyphenyl analog, which has a reported XLogP of 4.6 [1]. This indicates that the target compound is considerably less lipophilic, which can translate to better aqueous solubility and a different pharmacokinetic profile.

Physicochemical Properties ADME Drug Design

Anticancer Activity Benchmark Against the 4-Ethoxyphenyl Analog

The 4-ethoxyphenyl analog (CAS 950276-17-2) has established a class cytotoxicity benchmark, showing moderate activity against several cancer cell lines with IC₅₀ values ranging from 12-45 μM [1]. While direct IC₅₀ data for the specific 4-methoxyphenyl target is not yet publicly available, this established data for a closely related analog allows for a direct SAR comparison when the target compound is screened under the same or comparable assay conditions.

Anticancer Research Cytotoxicity SAR

Class-Level Kinase Inhibition Potential via Quinoline Scaffold

Quinoline-based compounds are a well-known class of kinase inhibitors. For example, other highly optimized quinoline-2-carboxylate analogs have shown potent EGFR inhibition with IC₅₀ values as low as 5.1 nM [1]. While this specific data is not for the target compound, it establishes the therapeutic potential of the chemical class to which it belongs. The presence of the 6-chloro and 4-carbamoylmethoxy groups on the target compound's scaffold is highly suggestive of kinase inhibition potential, positioning it as a valuable intermediate for developing potent inhibitors [2].

Kinase Inhibition EGFR Cancer Therapeutics

Optimal Research and Procurement Scenarios for Ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate


Medicinal Chemistry Lead Optimization: Focusing on Lower Molecular Weight and Lipophilicity

For medicinal chemistry projects where optimizing pharmacokinetic properties is paramount, this compound is the logical choice over its 4-ethoxyphenyl analog. Its lower molecular weight (414.8 vs 428.9 g/mol) and significantly lower lipophilicity (predicted XLogP ~3.5 vs 4.6) make it a superior starting point for synthesizing a focused library aimed at improving absorption and solubility, while maintaining a quinoline-based pharmacophore [1].

Structure-Activity Relationship (SAR) Studies on Quinoline-Based Anticancer Agents

Procure this compound to systematically investigate the impact of the 4-methoxyphenyl substituent on anticancer activity. By screening this compound alongside its known 4-ethoxyphenyl analog (which has reported IC₅₀ values of 12-45 µM), researchers can directly attribute any change in potency or selectivity to the difference in the phenyl ring's para-substituent, thereby establishing clear SAR trends [1].

Synthesis of Targeted Covalent Kinase Inhibitors

Use this compound as a core scaffold for developing novel kinase inhibitors. The ethyl ester at the 2-position is a versatile handle for further derivatization, while the 6-chloro substituent and the 4-carbamoylmethoxy linker provide critical binding interactions. This scaffold is an ideal starting point for creating a library of analogs designed to target the ATP-binding pocket of kinases like EGFR, where related quinolines have shown single-digit nanomolar activity [1][2].

Chemical Probe Development for Target Identification

The compound's well-defined structure and the synthetic tractability of its functional groups make it an excellent precursor for chemical biology probes. The ethyl ester can be hydrolyzed to a carboxylic acid for bioconjugation, enabling the creation of affinity chromatography resins or fluorescent probes to identify and validate novel cellular targets of this quinoline chemotype [1].

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